
Antibacterial agent 89
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 89 is a potent antibacterial compound known for its efficacy against a variety of bacterial pathogens. It has shown significant activity against Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus . This compound is particularly noted for its ability to inhibit bacterial transcription processes, making it a valuable tool in the fight against bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 89 involves several key steps. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. The specific synthetic route may vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include benzyl and benzoyl benzoic acid derivatives .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and consistency .
化学反応の分析
Types of Reactions: Antibacterial agent 89 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds .
科学的研究の応用
Antibacterial agent 89 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibacterial mechanisms and the development of new antibacterial agents.
Biology: It is used to study the effects of antibacterial agents on bacterial cell processes, including transcription and protein synthesis.
Medicine: It is being investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: It is used in the development of antibacterial coatings and materials for use in medical devices and other applications .
作用機序
The mechanism of action of antibacterial agent 89 involves the inhibition of bacterial transcription processes. This compound disrupts the interaction between bacterial RNA polymerase and sigma factors, which are essential for the initiation of transcription. By inhibiting this interaction, this compound effectively prevents the synthesis of bacterial RNA, leading to the death of the bacterial cell .
類似化合物との比較
Penicillin: A well-known antibacterial agent that inhibits bacterial cell wall synthesis.
Tetracycline: An antibacterial agent that inhibits bacterial protein synthesis.
Ciprofloxacin: An antibacterial agent that inhibits bacterial DNA gyrase and topoisomerase IV .
Uniqueness: Antibacterial agent 89 is unique in its mechanism of action, targeting bacterial transcription processes rather than cell wall synthesis or protein synthesis. This makes it particularly valuable in the fight against drug-resistant bacteria, as it offers a different mode of action compared to other antibacterial agents .
特性
分子式 |
C21H10Cl2F3NO5S |
|---|---|
分子量 |
516.3 g/mol |
IUPAC名 |
2-[4-(3,4-dichlorophenyl)sulfanyl-3-nitrobenzoyl]-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C21H10Cl2F3NO5S/c22-15-5-3-12(9-16(15)23)33-18-6-1-10(7-17(18)27(31)32)19(28)14-8-11(21(24,25)26)2-4-13(14)20(29)30/h1-9H,(H,29,30) |
InChIキー |
QEARHQOMGMXBFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)C(=O)O)[N+](=O)[O-])SC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
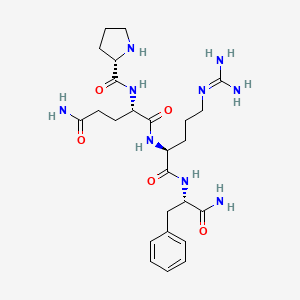
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)

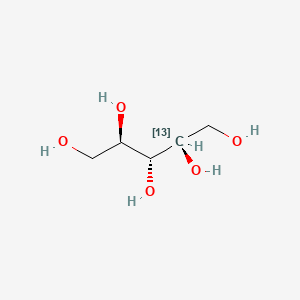
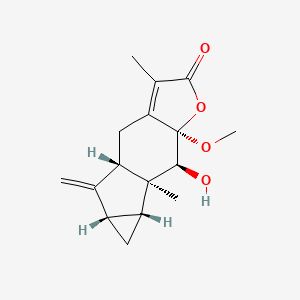


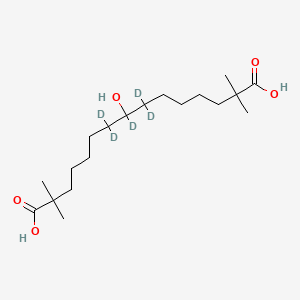
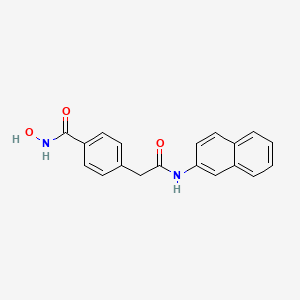
![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
